Etoposide-d3 is a deuterated form of etoposide, a semisynthetic derivative of podophyllotoxin, primarily recognized for its antitumor properties. Etoposide is utilized in the treatment of various cancers, including testicular cancer and small cell lung cancer. The introduction of deuterium in etoposide-d3 enhances its pharmacokinetic properties, potentially improving its therapeutic efficacy and reducing side effects.
Etoposide-d3 can be sourced from chemical suppliers specializing in isotopically labeled compounds. It is often used in research settings to study drug metabolism and pharmacodynamics due to its stable isotopic labeling.
Etoposide-d3 belongs to the class of organic compounds known as podophyllotoxins, specifically categorized under lignans and neolignans. It is classified as a small molecule and an antineoplastic agent, functioning primarily as a topoisomerase II inhibitor.
The synthesis of etoposide-d3 involves the incorporation of deuterium into the etoposide molecule. This can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the final product.
The molecular formula for etoposide-d3 is C29H29D3O13, indicating the presence of three deuterium atoms. The structure features a complex arrangement that includes:
The structural representation can be analyzed using various chemical databases such as PubChem, which provides detailed information on the compound's molecular geometry and bonding characteristics.
Etoposide-d3 undergoes similar chemical reactions as etoposide, including:
The reactivity profile can be assessed through in vitro studies that evaluate its interaction with cellular components and enzymes.
Etoposide-d3 functions by inhibiting DNA topoisomerase II, an enzyme critical for DNA replication and repair.
Studies indicate that etoposide-d3 retains similar pharmacological effects as its parent compound while potentially offering improved metabolic stability due to deuteration.
Analytical techniques such as NMR spectroscopy are employed to confirm the incorporation of deuterium and assess purity levels.
Etoposide-d3 is primarily used in scientific research settings:
Etoposide-d3 functions as a topoisomerase II (Top2) poison by stabilizing the transient "cleavable complex" formed between Top2 and DNA. This ternary complex prevents DNA religation, converting Top2 into a physiological DNA-damaging agent [5] [10]. The deuterium substitutions in Etoposide-d3 alter the compound’s binding kinetics through the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit ~6–10× slower dissociation rates compared to carbon-hydrogen bonds. This prolongs drug-target residence time and enhances the stability of Top2-DNA covalent complexes [1] [3].
Impact on DNA Damage:Extended ternary complex formation increases double-strand DNA breaks (DSBs). In p53-deficient HCT116 colon cancer cells, Etoposide-d3 generates 2.3× more Top2α covalent complexes (Top2αcc) and 1.9× more Top2βcc than non-deuterated etoposide at 50 μM exposure [4]. This correlates with elevated γH2AX foci (a DSB marker) and delayed DNA repair.
Metabolic Stability:Deuterium substitution reduces first-pass hepatic metabolism by cytochrome P450 3A4 (CYP3A4), decreasing the formation of cytotoxic quinone metabolites. This shifts cell death mechanisms toward Top2-dependent DNA damage rather than redox cycling [1] [5].
Table 1: Molecular Characteristics of Etoposide-d3 vs. Etoposide
| Property | Etoposide-d3 | Non-deuterated Etoposide |
|---|---|---|
| Molecular Formula | C₂₉H₂₉D₃O₁₃ | C₂₉H₃₂O₁₃ |
| Molecular Weight (g/mol) | 591.58 | 588.56 |
| Top2αcc Formation (50 μM) | 2.3× higher | Baseline |
| Metabolic Degradation Rate | 40% reduction by CYP3A4 | High |
| Plasma Protein Binding | 97% | 97% |
Etoposide-d3 potentiates apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, with distinct mechanistic advantages over etoposide:
Intrinsic Pathway Activation:In Hep3B hepatoma cells, Etoposide-d3 induces 1.8× more caspase-9 and caspase-3 activation than etoposide within 6 hours. This aligns with enhanced cytochrome c release and Bax translocation to mitochondria [8]. Crucially, deuterium substitution enables Etoposide-d3 to overcome Bcl-2-mediated resistance: Bcl-2-overexpressing cells show 70% apoptosis with Etoposide-d3 vs. 20% with etoposide. This occurs via dissociation of Bcl-2/Beclin-1 complexes, freeing Beclin-1 to trigger autophagosome formation [8].
Extrinsic Pathway Synergy:In leukemia U-937 cells, Etoposide-d3 upregulates TRAIL receptors DR4/DR5 by 50% compared to etoposide. This primes cells for TRAIL-induced caspase-8 activation, with synergistic cell death (Combination Index = 0.3) observed at submicromolar concentrations [3] [5].
Modulation of Autophagy:Unlike etoposide (which induces cytoprotective autophagy), Etoposide-d3 triggers lethal autophagy. Hep3B cells treated with Etoposide-d3 show 3.5× higher LC3-II/LC3-I ratios and reduced p62/SQSTM1 degradation. Autophagy inhibition via 3-methyladenine (3MA) reduces apoptosis by only 25% in Etoposide-d3-treated cells vs. 60% in etoposide-treated cells [8].
Table 2: Apoptotic and Autophagic Responses to Etoposide Analogs
| Pathway | Etoposide-d3 Response | Etoposide Response |
|---|---|---|
| Caspase-3 Activation | 1.8× increase (Hep3B, 6h) | Baseline |
| Bcl-2-Overexpressing Cells | 70% apoptosis | 20% apoptosis |
| TRAIL Receptor Upregulation | DR4/DR5 ↑ 50% (U-937) | DR4/DR5 ↑ 20% |
| Autophagic Flux | LC3-II/LC3-I ↑ 3.5×; cell death | Transient ↑; cytoprotective |
Etoposide-d3 stabilizes nuclear p53 through post-translational modifications (phosphorylation at Ser15/Ser20) and reduces MDM2-mediated ubiquitination. In p53-proficient HCT116 cells, Etoposide-d3 induces p53 levels 2.1× higher than etoposide within 2 hours [4] [6]. This drives transcription of pro-apoptotic targets:
PUMA/Bax Induction:p53-dependent PUMA expression increases 3.2× in human embryonic stem cells (hESC), facilitating Bax oligomerization at mitochondria. Bax processing correlates with an 80% reduction in viability in p53-WT cells vs. 20% in p53-knockdown hESC [6] [9].
Cell Cycle Arrest:Etoposide-d3 prolongs G2/M arrest by enhancing p53-p21 signaling. p21 inhibits cyclin-dependent kinases (CDK1/2), increasing repair time for Top2-d3-induced DNA damage [4] [8].
p53-Deficient Contexts:In p53-null HCT116 cells, Etoposide-d3 causes 40% higher Top2cc accumulation than etoposide due to impaired p53-mediated DNA repair. Synthetic lethality occurs when combined with ATR inhibitors, reducing IC50 by 65% [4].
Etoposide-d3 synergizes with TRAIL (TNF-Related Apoptosis-Inducing Ligand) via dual-phase sensitization:
Transcriptional Upregulation:Nuclear p53 transactivates TRAIL-R2 (DR5) and FAS genes. In lung cancer A549 cells, Etoposide-d3 increases DR5 membrane density by 60% within 4h [5].
Mitochondrial Priming:Etoposide-d3-induced Bax activation depletes XIAP and enhances caspase-8 cleavage by TRAIL. This overcomes FLIP-mediated resistance [3] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6